DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol
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Overview
Description
DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol typically involves multiple steps, including the protection of hydroxyl groups, benzylation, and esterification. One common method involves the initial protection of the hydroxyl groups on the cyclohexane ring, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydride. The final step involves esterification with benzoic acid derivatives under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps to the laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The benzyl groups can enhance the compound’s lipophilicity, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(diphenylphosphinyl)pyridazine: Similar in structure but contains phosphine oxide groups instead of benzyloxy groups.
3,6-Bis(benzimidazol-1-yl)pyridazine: Contains benzimidazole groups, offering different chemical properties and applications.
Uniqueness
DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol is unique due to its combination of benzyloxy and dihydroxy groups on a cyclohexane ring, providing a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
[2-benzoyloxy-4,5-dihydroxy-3,6-bis(phenylmethoxy)cyclohexyl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32O8/c35-27-28(36)30(40-22-24-15-7-2-8-16-24)32(42-34(38)26-19-11-4-12-20-26)31(41-33(37)25-17-9-3-10-18-25)29(27)39-21-23-13-5-1-6-14-23/h1-20,27-32,35-36H,21-22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOWIXPUROXKMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646125 |
Source
|
Record name | 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127401-30-3 |
Source
|
Record name | 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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